molecular formula C17H14N2O5 B13494083 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-phenoxy-benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-phenoxy-benzoic acid

Cat. No.: B13494083
M. Wt: 326.30 g/mol
InChI Key: PQIAHVZUUAAYDB-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-phenoxybenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. This compound features a unique diazepanone ring fused to a benzoic acid moiety, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-phenoxybenzoic acid typically involves a multi-step reaction process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. The yield of this reaction is around 50%.

Industrial Production Methods

Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-phenoxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-phenoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
  • 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
  • 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid

Uniqueness

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-phenoxybenzoic acid is unique due to its phenoxy group, which imparts distinct chemical and biological properties compared to its methoxy and methyl analogs.

Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-phenoxybenzoic acid

InChI

InChI=1S/C17H14N2O5/c20-15-8-9-19(17(23)18-15)13-10-11(16(21)22)6-7-14(13)24-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,21,22)(H,18,20,23)

InChI Key

PQIAHVZUUAAYDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)OC3=CC=CC=C3

Origin of Product

United States

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